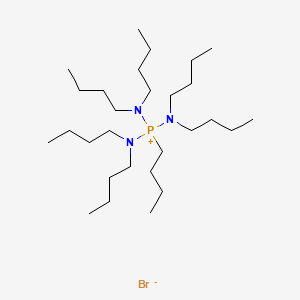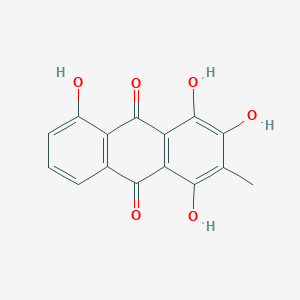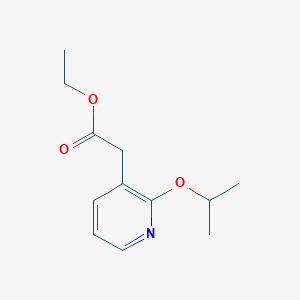
2-Amino-4-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methylnicotinamide is an organic compound that belongs to the class of nicotinamides It is structurally characterized by the presence of an amino group at the second position and a methyl group at the fourth position on the nicotinamide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methylnicotinamide typically involves the reaction of 4-methyl-3-nitropyridine with ammonia or an amine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted nicotinamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-4-methylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in cellular processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Amino-4-methylnicotinamide involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the compound may act as a precursor to nicotinamide adenine dinucleotide (NAD), playing a role in redox reactions and cellular metabolism.
Comparaison Avec Des Composés Similaires
- 2-Amino-3-methylnicotinamide
- 2-Amino-5-methylnicotinamide
- 2-Amino-6-methylnicotinamide
Comparison: While these compounds share a similar core structure, the position of the methyl group significantly influences their chemical properties and reactivity
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
2-amino-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,8,10)(H2,9,11) |
Clé InChI |
YAXQCYYAFIHRFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
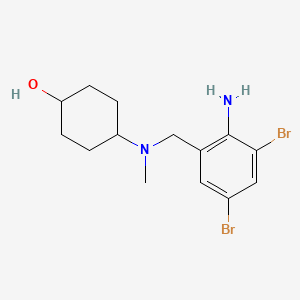
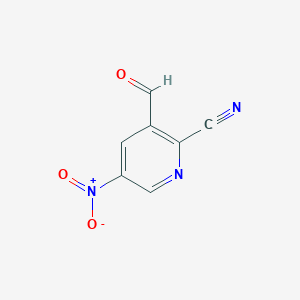
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
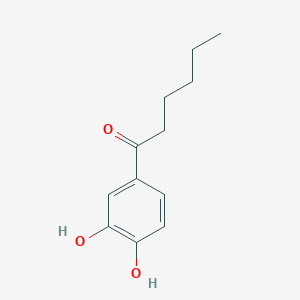
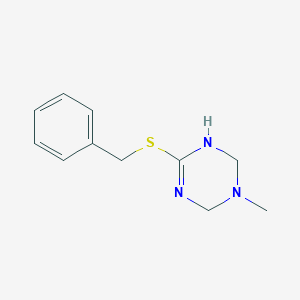

![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)

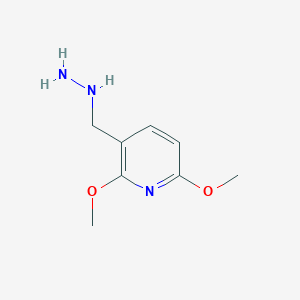
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
